Enantioselective Hepatic Enzyme Induction: (S)-Enantiomer Selectively Upregulates CYP2B and mEH
In a direct head-to-head comparison in male Fisher-344 rats, oral administration of pure (S)-fenvaleric acid at 1.5 mmol/kg/day for 7 days resulted in selective induction of cytochrome P450 2B (CYP2B) and microsomal epoxide hydrolase (mEH) activities. In contrast, the (R)-enantiomer at the same dose induced peroxisome proliferation and increased cyanide-insensitive palmitoyl-CoA oxidase activity [1]. The racemic fenvaleric acid exhibited a mixed induction profile, with dose-dependent increases in CYP4A1, EROD (CYP1A), and PROD (CYP2B) activities, but the (S)-enantiomer was the more potent inducer of CYP2B [1].
| Evidence Dimension | Hepatic enzyme induction profile (in vivo rat model) |
|---|---|
| Target Compound Data | (S)-Fenvaleric acid: Induces CYP2B and mEH; no significant peroxisome proliferation |
| Comparator Or Baseline | (R)-Fenvaleric acid: Induces peroxisome proliferation and fatty acid β-oxidation; lower CYP2B induction |
| Quantified Difference | Qualitative difference in induction pathway: CYP2B/mEH (Phase I/II metabolism) vs. peroxisome proliferation (lipid metabolism). (R)-enantiomer induced significantly more palmitoyl-CoA oxidase activity than (S)-enantiomer (p < 0.05). |
| Conditions | Oral gavage, 1.5 mmol/kg body weight/day for 7 days; male Fisher-344 rats; enzyme activities measured in liver microsomes |
Why This Matters
The divergent enzyme induction profiles dictate that substitution of the (S)-enantiomer with the racemate or (R)-enantiomer in toxicological or drug interaction studies would yield misleading data on hepatic CYP2B-mediated metabolism and potential drug–xenobiotic interactions.
- [1] Morisseau, C., Derbel, M., Lane, T. R., Stoutamire, D., & Hammock, B. D. (1999). Differential induction of hepatic drug-metabolizing enzymes by fenvaleric acid in male rats. Toxicological Sciences, 52(2), 148–153. doi:10.1093/toxsci/52.2.148. PMID: 10630566. View Source
